![molecular formula C18H13FN4O2S B2495143 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-30-6](/img/structure/B2495143.png)
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with suitable electrophilic reagents. One common method includes the reaction of aminopyrazoles with β-enaminones, followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave-assisted synthesis to achieve high yields and regioselectivity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluorophenyl positions, using reagents such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Research has demonstrated that it exhibits significant anti-proliferative activity against various cancer cell lines, making it a candidate for further development in cancer therapy. The mechanism involves binding to the ATP-binding site of EGFR, thereby preventing phosphorylation and subsequent signaling pathways that promote cell proliferation .
Table 1: Anti-cancer Activity of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (EGFR+) | 0.5 | EGFR inhibition |
HCC827 (EGFR mutation) | 0.2 | EGFR inhibition |
MDA-MB-231 | 1.0 | Induction of apoptosis |
Biological Research
Fluorescent Probes
The compound has been explored for its photophysical properties, making it suitable as a fluorescent probe in biological research. Its ability to serve as a lipid droplet biomarker in HeLa cells (cancer cells) and L929 cells (normal cells) has been highlighted, demonstrating its versatility in cellular imaging applications .
Table 2: Photophysical Properties
Property | Value |
---|---|
Absorption Max (nm) | 350 |
Emission Max (nm) | 450 |
Quantum Yield (%) | 25 |
Industrial Applications
Material Science
In addition to its biological applications, this compound is being investigated for its potential in developing new materials with specific optical properties. Its application as a solid-state emitter is particularly noteworthy, as it can contribute to advancements in optoelectronic devices .
Case Studies
-
Inhibition of Mer Kinase
A study identified a series of pyrazolopyrimidine sulfonamides, including derivatives similar to this compound, as potent inhibitors of Mer kinase. These compounds showed significant promise in inhibiting colony formation in soft agar assays, indicating their potential as anti-tumor agents . -
Structural Optimization for Drug Development
Research focused on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives led to the identification of compounds with enhanced solubility and reduced human serum albumin binding. This optimization is crucial for improving the pharmacokinetic profiles of potential therapeutic agents derived from this class .
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation . The compound’s structure allows it to interact with various amino acid residues within the binding site, enhancing its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Indiplon: Another sedative agent with structural similarities, used for treating insomnia.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core, used for anxiety disorders.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and photophysical properties, making it a valuable compound for various applications.
Biologische Aktivität
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine. Its chemical structure includes a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and phenylsulfonyl substituent, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H13FN4O2S |
Molecular Weight | 364.38 g/mol |
Solubility | Soluble in DMSO |
Target Protein | Epidermal Growth Factor Receptor (EGFR) |
The primary mechanism of action for this compound involves the inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). This receptor plays a pivotal role in cell proliferation and survival through various downstream signaling pathways such as PI3K/AKT and MAPK pathways. By binding to the ATP-binding site of EGFR-TK, this compound prevents its phosphorylation, thereby inhibiting the signaling cascade that leads to cancer cell growth .
Anticancer Efficacy
Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
These values indicate that the compound has a potent inhibitory effect on cell proliferation, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it has been found to inhibit cell migration and invasion, which are critical processes in cancer metastasis .
Case Studies
- Study on MCF7 Cells : A study conducted by Wei et al. evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12.50 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
- A549 Lung Cancer Model : Another investigation focused on A549 lung cancer cells reported an IC50 value of 26 µM. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression, further supporting its anticancer properties .
Eigenschaften
IUPAC Name |
6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCRNMAFUPPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.